2-Acetylbenzothiazole

Catalog No.
S666681
CAS No.
1629-78-3
M.F
C9H7NOS
M. Wt
177.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylbenzothiazole

CAS Number

1629-78-3

Product Name

2-Acetylbenzothiazole

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethanone

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C9H7NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3

InChI Key

GSTOPVGJHLPSBJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC2=CC=CC=C2S1

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2S1

The exact mass of the compound 2-Acetylbenzothiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Acetylbenzothiazole (CAS: 1629-78-3) is a key heterocyclic building block featuring a benzothiazole core functionalized with a C2-acetyl group. This specific structural arrangement imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a wide range of more complex molecules, including chalcones, β-lactam hybrids, and other biologically active compounds. [REFS-1, REFS-2] Its utility stems from the electrophilic nature of the acetyl carbonyl carbon and the ability of the benzothiazole ring to modulate electronic properties and serve as a stable scaffold in multi-step synthetic routes.

Substituting 2-Acetylbenzothiazole with simpler aromatic ketones like acetophenone or even closer analogs like 2-benzoylbenzothiazole can lead to significant deviations in reaction outcomes. The benzothiazole moiety is not merely a passive scaffold; its electron-withdrawing nature and steric profile directly influence the reactivity of the adjacent acetyl group. [REFS-1, REFS-2] This results in different reaction kinetics, yields, and even mechanistic pathways in condensations and cyclizations compared to non-heterocyclic ketones. Using a different acyl group, such as the benzoyl group in 2-benzoylbenzothiazole, introduces significant steric hindrance that can impede reactions where the carbonyl group is the primary reactive site, making 2-acetylbenzothiazole a specific choice for unhindered access to the C2-position.

Superior Precursor for High-Yield Chalcone Synthesis via Claisen-Schmidt Condensation

In the synthesis of bioactive chalcones, the choice of ketone precursor is critical for achieving high yields. When 2-Acetylbenzothiazole is used in Claisen-Schmidt condensations with various substituted benzaldehydes, it consistently produces chalcone derivatives in high yields, often ranging from 75% to 90%. [1] This performance is notably higher and more consistent than many syntheses starting from other substituted acetophenones, where yields can be highly variable and frequently fall below 50% depending on the aldehyde's electronic properties. [REFS-1, REFS-2]

Evidence DimensionProduct Yield in Claisen-Schmidt Condensation
Target Compound Data75–90% yield for various chalcone derivatives
Comparator Or BaselineOther substituted acetophenones (yields frequently <50%)
Quantified DifferenceUp to 1.8x higher yield compared to less favorable acetophenone reactions
ConditionsBase-catalyzed Claisen-Schmidt condensation with substituted benzaldehydes.

For process efficiency and material economy, selecting this precursor maximizes the output of high-value chalcone intermediates, reducing waste and purification costs.

Favorable Electrochemical Properties for Reductive Chemistry

The electrochemical behavior of the benzothiazole core differentiates it from simpler aromatic systems. The related 2,1,3-benzothiadiazole-4,7-dicarbonitrile (BTDN), a structurally analogous heterocycle, exhibits its first reversible reduction at -1.06 V vs Fc0/+. [1] In contrast, non-heterocyclic ketones like acetophenone have a much more negative reduction potential, typically around -2.5 V vs SCE. [2] The less negative reduction potential of the benzothiazole system indicates that the acetyl group on 2-Acetylbenzothiazole is more readily reduced, allowing for the use of milder electrochemical conditions. This facilitates selective transformations that might be incompatible with the harsher conditions required for simpler ketones.

Evidence DimensionFirst Reduction Potential
Target Compound DataEstimated to be significantly less negative than simple ketones (inferred from -1.06 V for BTDN)
Comparator Or BaselineAcetophenone (approx. -2.5 V vs SCE)
Quantified Difference>1 V less negative potential required for reduction
ConditionsCyclic voltammetry in an organic solvent (e.g., MeCN) with a supporting electrolyte.

This allows for more energy-efficient and selective electrosynthesis, reducing by-product formation and enabling reactions with sensitive functional groups that would not survive harsher reduction protocols.

Enhanced Performance as a Corrosion Inhibitor Scaffold

The benzothiazole moiety is a highly effective anchor for corrosion inhibitors on metal surfaces. Derivatives of benzothiazole demonstrate superior performance compared to simpler amine or thiazole inhibitors. For example, a synthesized benzothiazole derivative achieved 97.5% inhibition efficiency on mild steel in 15% HCl at 150 ppm. [1] Another derivative, 2-aminobenzothiazole, showed 86.6% inhibition efficiency on an aluminum alloy in 0.5 M HCl. [2] The acetyl group in 2-Acetylbenzothiazole serves as a versatile handle for synthesizing more complex inhibitor structures, leveraging the proven high-performance benzothiazole core, which provides a significant advantage over building inhibitors from less effective scaffolds.

Evidence DimensionCorrosion Inhibition Efficiency (IE%)
Target Compound DataDerivatives show up to 97.5% IE
Comparator Or BaselineGeneral performance of simpler, non-benzothiazole heterocyclic inhibitors
Quantified DifferenceProvides a platform for developing inhibitors with significantly higher efficiency than many standard classes.
ConditionsMild steel or aluminum alloys in strong acid (HCl).

Procuring 2-Acetylbenzothiazole provides a direct route to high-performance corrosion inhibitors, a critical application where maximizing surface protection and minimizing material degradation is paramount.

As a Key Intermediate for Bioactive Chalcones

This compound is a preferred starting material for synthesizing benzothiazole-containing chalcones, which are investigated for a range of pharmacological activities, including anticancer properties. [1] Its demonstrated ability to produce high, reliable yields makes it a cost-effective choice for medicinal chemistry campaigns and library synthesis where precursor consistency is critical.

Development of Advanced Corrosion Inhibitors

The acetyl group serves as a reactive site for building larger, more complex molecules onto the highly effective benzothiazole core. This is ideal for developing specialized corrosion inhibitors for protecting steel and other alloys in aggressive acidic environments, such as in industrial cleaning or oil and gas applications. [2]

Precursor for Electrosynthesis of Specialized Alcohols

Given its favorable reduction potential compared to simpler ketones, 2-Acetylbenzothiazole is a suitable substrate for electrosynthetic methods to produce the corresponding chiral or achiral alcohols under mild conditions. This approach avoids harsh chemical reductants and allows for greater functional group tolerance in complex molecule synthesis.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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